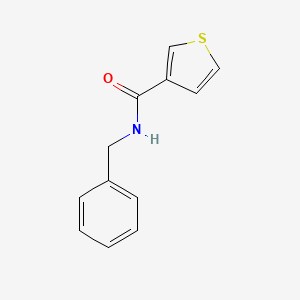

N-Benzylthiophene-3-carboxamide

Overview

Description

N-Benzylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Mechanism of Action

Target of Action

It’s known that the identification of a compound’s target can be approached by direct biochemical methods, genetic interactions, or computational inference .

Mode of Action

Generally, the mode of action of a compound involves its interaction with its targets and any resulting changes .

Biochemical Pathways

It’s important to note that the impact of a compound on biochemical pathways can have significant downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The result of a compound’s action typically involves changes at the molecular and cellular level .

Action Environment

It’s known that environmental factors can significantly impact a compound’s action .

Preparation Methods

The synthesis of N-Benzylthiophene-3-carboxamide can be achieved through several methods. One common approach involves the condensation of benzylamine with thiophene-3-carboxylic acid. This reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

N-Benzylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiophene derivatives with reduced functional groups using reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-Benzylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: It is utilized in the development of organic semiconductors and materials for organic electronics

Comparison with Similar Compounds

N-Benzylthiophene-3-carboxamide can be compared with other thiophene derivatives such as:

- Thiophene-2-carboxamide

- Benzothiophene-3-carboxamide

- Thiophene-3-carboxylic acid

These compounds share the thiophene ring structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .

Biological Activity

N-Benzylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thiophene derivatives, which have shown promising biological activities. The structural formula can be represented as follows:

The synthesis typically involves the reaction of benzylamine with thiophene-3-carboxylic acid, followed by amidation reactions. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.

1. Anticancer Activity

This compound has demonstrated notable anticancer properties across various cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects against:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

Table 1: Cytotoxicity of this compound

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as p53 and NF-kB.

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial in the metabolism of neurotransmitters.

Table 2: MAO Inhibition Activity

This inhibition may lead to increased levels of serotonin and dopamine, providing a therapeutic avenue for treating conditions like depression and Parkinson's disease.

3. Antiviral Properties

This compound has also been investigated for its antiviral activity, particularly against noroviruses. In vitro assays suggest it has a significant inhibitory effect on viral replication.

Table 3: Antiviral Activity Against Norovirus

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 20 mg/kg body weight for four weeks, leading to a reduction in tumor growth rates by approximately 50%.

Case Study 2: Neuroprotection in Animal Models

In a model of Alzheimer's disease induced by amyloid-beta peptide injection, treatment with this compound showed improvements in cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced neuroinflammation and improved neuronal survival in treated animals compared to controls.

Properties

IUPAC Name |

N-benzylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-12(11-6-7-15-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKGTSIZQGDDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.